2'-Chloro-3'-methylbiphenyl-3-carboxylic acid
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Description
2’-Chloro-3’-methylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H11ClO2 . It is used as a reagent in Suzuki-Miyaura reactions of aryl and heteroaryl halides with aryl (heteroaryl)boronic acids in water using a palladium-EDTA catalyst .
Molecular Structure Analysis
The molecular weight of 2’-Chloro-3’-methylbiphenyl-3-carboxylic acid is 246.69 g/mol . The InChIKey, a unique identifier for the compound, is IAZJDWZUCUHVPQ-UHFFFAOYSA-N . The compound has a total of 2 rotatable bonds .Scientific Research Applications
Organic Synthesis and Material Science
- Synthesis of Heterocyclic Compounds : Compounds similar to 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid are used in the synthesis of heterocyclic compounds. For instance, derivatives of thiophene carboxylic acids are synthesized through halogenation and alkylation processes. These methods yield thiophene diols and their ethers, which are crucial in producing thiotetronic acids and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
- Thermodynamic Properties : The study of thermodynamic properties of chlorinated furan carboxylic acid derivatives in organic solvents has been conducted. Such research helps understand the solubility and reactivity of these compounds, which is critical for their application in material science and organic synthesis (Sobechko et al., 2019).
Pharmaceutical Research
- Antibacterial Activities : Similar compounds, such as 3-methylthio-3-cephem-4-carboxylic acids, have been synthesized and evaluated for their antibacterial activities. These studies are foundational for developing new antibiotics and understanding the structure-activity relationship of cephalosporin derivatives (Sakagami et al., 1987).
- Anti-inflammatory Applications : The structural analysis of tolfenamic acid, an anti-inflammatory drug, highlights the importance of chloro and methyl substitutions on the phenyl ring for pharmaceutical applications. Such studies provide insights into drug design and the significance of halogenated carboxylic acids in medicinal chemistry (Kim et al., 1996).
Chemical Transformations and Reactions
- Esterification Processes : Research into the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent illustrates the role of chlorinated compounds in facilitating ester formation. Such reactions are fundamental in organic chemistry, with applications ranging from material science to pharmaceutical synthesis (Takimoto et al., 1981).
properties
IUPAC Name |
3-(2-chloro-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYMTIAXBGCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681780 |
Source
|
Record name | 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3'-methylbiphenyl-3-carboxylic acid | |
CAS RN |
1215206-65-7 |
Source
|
Record name | 2′-Chloro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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